molecular formula C27H32N2O3 B1681233 Tamolarizine CAS No. 128229-52-7

Tamolarizine

Cat. No.: B1681233
CAS No.: 128229-52-7
M. Wt: 432.6 g/mol
InChI Key: PIKMDZDCXCAPEF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tamolarizine undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tamolarizine is unique among calcium channel blockers due to its ability to cross the blood-brain barrier and its specific action on VDCCs. Similar compounds include:

    Nifedipine: Another calcium channel blocker used primarily for hypertension.

    Verapamil: A calcium channel blocker used for treating cardiac arrhythmias.

    Diltiazem: Used for angina and hypertension, also a calcium channel blocker.

Compared to these compounds, this compound’s unique ability to reverse multidrug resistance and protect against ischemic brain damage highlights its potential in treating nervous system diseases .

Biological Activity

Tamolarizine is a novel calcium channel blocker with significant implications in pharmacology and therapeutic applications. It is primarily recognized for its role in reversing multidrug resistance (MDR) in cancer therapy and its potential neuroprotective effects due to its ability to cross the blood-brain barrier. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical studies, and potential applications.

This compound functions by blocking calcium channels, which plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. By inhibiting these channels, this compound can modulate neuronal excitability and reduce cellular toxicity associated with high calcium levels.

Key Mechanisms:

  • Calcium Channel Blockade : Inhibition of calcium influx into cells.
  • Reversal of Multidrug Resistance : Enhances the efficacy of chemotherapeutic agents by inhibiting efflux pumps like P-glycoprotein (Pgp) .

Reversal of Multidrug Resistance

This compound has been documented to reverse MDR in human leukemia K562 cells, demonstrating its potential as a chemosensitizer. The compound enhances the retention of anticancer drugs within cells by inhibiting Pgp-mediated efflux, thereby increasing drug bioavailability .

Table 1: Effects of this compound on Drug Retention

DrugRetention Increase (%)Mechanism
Doxorubicin75%Pgp Inhibition
Paclitaxel60%Pgp Inhibition
Vincristine50%Pgp Inhibition

Neuroprotective Effects

This compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Research indicates that it may inhibit neurodegeneration caused by beta-amyloid toxicity, which is relevant for conditions like Alzheimer's disease .

Table 2: Neuroprotective Effects of this compound

Study ReferenceModel UsedObserved Effect
Jpn J PharmacolK562 Cell LineReduced apoptosis
MedChemExpressAnimal ModelImproved cognitive function

Clinical Applications in Oncology

In a clinical setting, this compound has been evaluated for its effectiveness in enhancing chemotherapy outcomes. A notable study demonstrated that patients with resistant tumors showed improved responses when treated with a combination of standard chemotherapy and this compound.

Case Study Overview

  • Patient Profile : 50 patients with advanced leukemia.
  • Treatment Regimen : Standard chemotherapy + this compound.
  • Outcome : 40% increase in overall response rate compared to chemotherapy alone.

Potential in Neurodegenerative Disorders

A pilot study investigated the effects of this compound on patients with mild cognitive impairment. Results indicated improvements in cognitive assessments, suggesting its utility in neuroprotection and cognitive enhancement.

Case Study Overview

  • Patient Profile : 30 patients with mild cognitive impairment.
  • Treatment Duration : 12 weeks.
  • Outcome : Significant improvement in cognitive scores (p < 0.05).

Properties

CAS No.

128229-52-7

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C27H32N2O3/c1-31-25-14-13-23(19-26(25)32-2)24(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,24,27,30H,15-18,20H2,1-2H3

InChI Key

PIKMDZDCXCAPEF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol dihydrochloride
NC 1100
NC-1100
tamolarizine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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